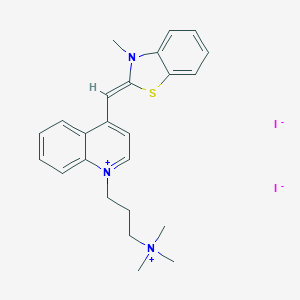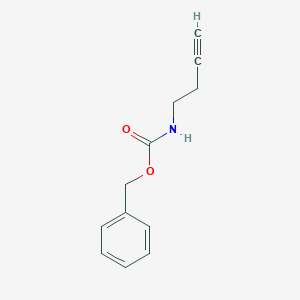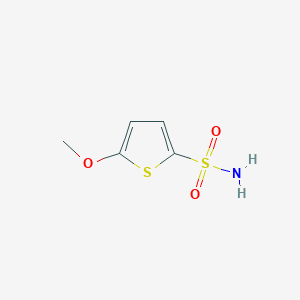
To-Pro-1
Übersicht
Beschreibung
To-Pro-1 is a green fluorescent carbocyanine monomeric dye. It is a cell-impermeant nucleic acid stain that is non-fluorescent in the absence of nucleic acids but exhibits a multiple fluorescence enhancement upon binding to double-stranded DNA. This compound is widely used in biological research for staining dead or fixed cells due to its high affinity for nucleic acids .
Vorbereitungsmethoden
To-Pro-1 can be synthesized through a series of chemical reactions involving the formation of a quinolinium compound. The synthetic route typically involves the reaction of 3-methyl-2-benzothiazolylidene with a quinolinium derivative, followed by the addition of a trimethylammonium propyl group. The final product is obtained as a diiodide salt. Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
To-Pro-1 primarily undergoes intercalation reactions with double-stranded DNA. This involves the insertion of the dye molecule between the base pairs of the DNA helix, resulting in a significant increase in fluorescence. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions. The major product formed from its interaction with DNA is a highly fluorescent DNA-dye complex .
Wissenschaftliche Forschungsanwendungen
To-Pro-1 is extensively used in scientific research, particularly in the fields of biology and medicine. Some of its key applications include:
Cell Viability Assays: This compound is used to stain dead or fixed cells, allowing researchers to distinguish between live and dead cells in a sample.
Flow Cytometry: The dye is used in flow cytometry to analyze cell populations based on their fluorescence properties.
Fluorescence Microscopy: This compound is used in fluorescence microscopy to visualize the nuclei of dead or fixed cells.
Apoptosis Studies: The compound is used to detect apoptotic cells by staining the DNA of cells undergoing programmed cell death.
Wirkmechanismus
To-Pro-1 exerts its effects through intercalation with double-stranded DNA. The dye molecule inserts itself between the base pairs of the DNA helix, resulting in a significant increase in fluorescence. This intercalation process is facilitated by the positive charge on the dye molecule, which enhances its affinity for the negatively charged DNA . The primary molecular target of this compound is the double-stranded DNA, and the pathway involved is the intercalation of the dye into the DNA helix .
Vergleich Mit ähnlichen Verbindungen
To-Pro-1 is part of a family of cyanine monomeric dyes, which includes other compounds such as To-Pro-3, To-To-1, and Po-Pro-1. Compared to these similar compounds, this compound is unique in its specific excitation and emission wavelengths (515 nm and 531 nm, respectively), making it particularly suitable for applications requiring green fluorescence . Other similar compounds include:
Eigenschaften
IUPAC Name |
trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHITFUCHFTKR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29I2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698990 | |
| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157199-59-2 | |
| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)



![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)

